N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is a compound that features a pyridine ring and a pyrrole ring connected by a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the functionalization of pyridine and pyrrole derivatives. One common method involves the use of a Rh(III)-catalyzed C-H bond functionalization of pyridine with internal alkynes . Another approach is the oxidation of pyridine derivatives using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine and pyrrole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the pyridine or pyrrole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . It may also interact with biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-yl carbamates: These compounds share the pyridine ring and have similar synthetic routes.
N-quinolin-2-yl carbamates: Similar in structure but with a quinoline ring instead of a pyridine ring.
N-isoquinolin-1-yl carbamates: Contain an isoquinoline ring and have similar applications.
Uniqueness
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C14H17N3O/c18-14(7-5-11-17-9-3-4-10-17)16-12-13-6-1-2-8-15-13/h1-4,6,8-10H,5,7,11-12H2,(H,16,18) |
InChI Key |
IUPHVHHTZHYRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCN2C=CC=C2 |
Origin of Product |
United States |
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